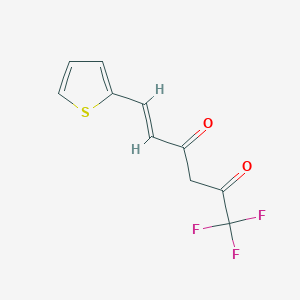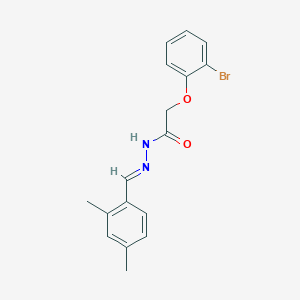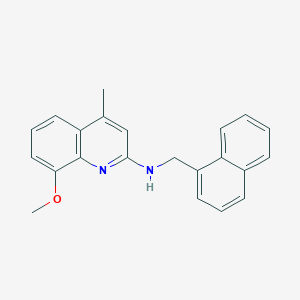
1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione
Vue d'ensemble
Description
1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione, also known as TFHHD, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione is not well understood, but it is believed to involve the interaction of the compound with various biological molecules, such as proteins and nucleic acids. 1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione has been shown to bind to DNA, leading to the formation of stable adducts that can interfere with DNA replication and transcription.
Biochemical and Physiological Effects:
1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione has been shown to exhibit cytotoxicity towards various cancer cell lines, including breast, lung, and prostate cancer cells. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione is its high purity and stability, which makes it an ideal candidate for use in lab experiments. However, the compound is also highly reactive and can be difficult to handle, requiring specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research on 1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione. One area of interest is the development of new synthetic methods for the compound, which could lead to improved yields and increased scalability. Another area of interest is the investigation of 1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione's potential as an anticancer agent, including studies on its mechanism of action and efficacy in animal models. Finally, further research is needed to explore the potential applications of 1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione in other scientific fields, such as materials science and environmental monitoring.
Applications De Recherche Scientifique
1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione is in the development of organic light-emitting diodes (OLEDs). 1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione exhibits excellent electron-transporting properties, making it an ideal material for use in the emissive layer of OLEDs.
In addition to OLEDs, 1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. 1,1,1-trifluoro-6-(2-thienyl)-5-hexene-2,4-dione exhibits high selectivity and sensitivity towards certain metal ions, making it a promising candidate for use in environmental monitoring and biomedical applications.
Propriétés
IUPAC Name |
(E)-1,1,1-trifluoro-6-thiophen-2-ylhex-5-ene-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2S/c11-10(12,13)9(15)6-7(14)3-4-8-2-1-5-16-8/h1-5H,6H2/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSWPTBHUGSXSK-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1,1,1-trifluoro-6-thien-2-ylhex-5-ene-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[4-(benzyloxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B3865372.png)

![4-bromo-2-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B3865388.png)
![3-[5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3865391.png)
![N'-(3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3865394.png)
![3-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B3865400.png)
![1-(2-furyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3865403.png)
![N'-[(5-iodo-2-furyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3865419.png)
![N'-[2-(allyloxy)benzylidene]tridecanohydrazide](/img/structure/B3865425.png)
![N-[1-methyl-2-(2-pyrazinyl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3865433.png)

![4-fluorobenzaldehyde O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B3865445.png)
![N'-[(5-iodo-2-furyl)methylene]isonicotinohydrazide](/img/structure/B3865464.png)
